molecular formula C12H24O3Si B8740707 Silane, trimethyl(3,3,3-triethoxy-1-propynyl)- CAS No. 91022-26-3

Silane, trimethyl(3,3,3-triethoxy-1-propynyl)-

Cat. No. B8740707
CAS RN: 91022-26-3
M. Wt: 244.40 g/mol
InChI Key: NPNLNYDFSCMHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, trimethyl(3,3,3-triethoxy-1-propynyl)- is a useful research compound. Its molecular formula is C12H24O3Si and its molecular weight is 244.40 g/mol. The purity is usually 95%.
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properties

CAS RN

91022-26-3

Product Name

Silane, trimethyl(3,3,3-triethoxy-1-propynyl)-

Molecular Formula

C12H24O3Si

Molecular Weight

244.40 g/mol

IUPAC Name

trimethyl(3,3,3-triethoxyprop-1-ynyl)silane

InChI

InChI=1S/C12H24O3Si/c1-7-13-12(14-8-2,15-9-3)10-11-16(4,5)6/h7-9H2,1-6H3

InChI Key

NPNLNYDFSCMHKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#C[Si](C)(C)C)(OCC)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Boron trifluoride diethyl etherate (36.0 mL, 280 mmol) was added to diethyl ether (50 mL) under argon. The mixture was transferred to a dropping funnel and added dropwise under argon to a solution of tetraethyl orthocarbonate (40.0 g, 208 mmol) in diethyl ether (100 mL) at 0° C. After the addition was complete, the mixture was stirred for 5 min and then cooled to −78° C. In a separate reaction flask, n-butyllithium (166 mL, 2.5 M solution in hexanes, 416 mmol) was added dropwise to a solution of trimethylsilyl acetylene (59.0 mL, 416 mmol) in diethyl ether (200 mL) at 0° C. under argon. After stirring for 1 h at 0° C., the solution was cooled to −78° C. This solution was added via cannula to the triethoxycarbenium tetrafluoroborate formed previously. The mixture was stirred at −78° C. for 1 h before being warming to room temperature. Saturated aqueous potassium carbonate was added and mixture was extracted with diethyl ether. The organic extracts were dried with magnesium sulfate and the solvent was removed under reduced pressure to give the title compound (50.0 g, 100% yield) as yellow oil. 1H NMR (CDCl3) δ 3.68(q, 6H, J=7.2 Hz), 1.23 (t, 9H, J=7.2 Hz), 0.20, (s, 9H).
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
166 mL
Type
reactant
Reaction Step Three
Quantity
59 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
triethoxycarbenium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
100%

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